A Technical Guide to the Structure Elucidation of 3-((Dimethylamino)methyl)-5-methylhexan-2-one
A Technical Guide to the Structure Elucidation of 3-((Dimethylamino)methyl)-5-methylhexan-2-one
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-((dimethylamino)methyl)-5-methylhexan-2-one (CAS No. 91342-74-4), a β-aminoketone of significant interest as a pharmaceutical intermediate.[1][2] As a classic Mannich base, its structure presents a unique combination of a ketone and a tertiary amine, necessitating a multi-faceted analytical approach for unambiguous confirmation.[3][4] This document is intended for researchers, analytical chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies. We will detail an integrated workflow utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to provide orthogonal data points that, when synthesized, confirm the molecular structure with a high degree of confidence.
Introduction: The Molecule and the Rationale
3-((Dimethylamino)methyl)-5-methylhexan-2-one is a chiral β-aminoketone with the molecular formula C₁₀H₂₁NO.[5][6] Its primary utility lies in its role as a versatile building block in organic synthesis, particularly in the construction of more complex pharmaceutical agents.[1][] The presence of both a nucleophilic tertiary amine and a reactive carbonyl group provides dual functionality.[]
Given its role as a critical intermediate, rigorous structural verification is paramount to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). The elucidation process must not only confirm the primary structure and connectivity but also be capable of identifying and differentiating potential isomeric by-products that may arise during synthesis.[5] The Mannich reaction, a common route to this compound, is a three-component condensation that can sometimes yield such isomers.[3][5] This guide outlines a self-validating system of analyses to achieve this goal.
The Analytical Workflow: An Integrated Strategy
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Defining the Mass and Fragmentation
Mass spectrometry is the initial and most crucial step, as it provides the molecular weight and, by extension, the molecular formula. For a compound containing a single nitrogen atom, the nitrogen rule predicts an odd nominal molecular mass, which serves as a primary validation point.[8]
Expected Data
For 3-((dimethylamino)methyl)-5-methylhexan-2-one (C₁₀H₂₁NO), the monoisotopic mass is 171.16 g/mol .[5] Using a technique like Electron Ionization (EI), we expect to observe a molecular ion peak (M⁺˙) at an m/z of 171.
The true power of MS in structure elucidation comes from analyzing the fragmentation patterns. β-aminoketones undergo characteristic cleavages that provide structural clues.[9] The two most probable fragmentation pathways are α-cleavage adjacent to the nitrogen atom and α-cleavage adjacent to the carbonyl group.[10][11]
-
Amine-Directed α-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[11] Homolytic cleavage of the C3-C4 bond results in the formation of a stable, resonance-stabilized iminium cation. This is often the base peak in the spectrum.
-
Ketone-Directed α-Cleavage (McLafferty Rearrangement Unlikely): Cleavage of the C2-C3 bond would yield an acylium ion. While possible, the amine-directed cleavage is typically more favorable. A McLafferty rearrangement is not possible due to the lack of a γ-hydrogen relative to the carbonyl group.
Caption: Primary MS fragmentation pathway for the target molecule.
Data Summary Table
| Ion Description | Proposed Structure / Formula | Expected m/z |
| Molecular Ion [M]⁺˙ | [C₁₀H₂₁NO]⁺˙ | 171 |
| Iminium Cation | [C₅H₁₂N]⁺ | 86 |
| Acylium Ion | [CH₃CO]⁺ | 43 |
| Isobutyl Cation | [C₄H₉]⁺ | 57 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Instrument: Agilent 6890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection:
-
Instrument: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to the analyte. Analyze the resulting mass spectrum, identifying the molecular ion peak and key fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of all hydrogen (¹H) and carbon (¹³C) atoms. The combination of chemical shift, multiplicity (splitting pattern), and integration in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for the complete assembly of the carbon-hydrogen framework.[12]
Expected ¹H NMR Data
The structure has several distinct proton environments. The chemical shifts are influenced by proximity to the electron-withdrawing carbonyl group and the nitrogen atom.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H1 (CH₃-C(O)) | ~2.1 | Singlet (s) | 3H | Adjacent to carbonyl group. |
| H1' (N-(CH₃)₂) | ~2.2 | Singlet (s) | 6H | Protons on the dimethylamino group. |
| H3 | ~2.8-3.0 | Multiplet (m) | 1H | Chiral center, coupled to H1' and H4. |
| H4 (CH₂-C5) | ~1.2-1.4 | Multiplet (m) | 2H | Diastereotopic protons, complex splitting. |
| H5 | ~1.6-1.8 | Multiplet (m) | 1H | Methine proton, coupled to H4 and H6. |
| H6 (CH(CH₃)₂) | ~0.9 | Doublet (d) | 6H | Two equivalent methyl groups coupled to H5. |
Expected ¹³C NMR Data
The ¹³C NMR spectrum will show 8 distinct signals, as the two methyls of the isobutyl group and the two methyls of the dimethylamino group are chemically equivalent.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C1 (CH₃-C(O)) | ~30 | Aliphatic methyl adjacent to carbonyl. |
| C2 (C=O) | ~210-215 | Ketone carbonyl carbon. |
| C3 | ~55-60 | Chiral carbon attached to nitrogen. |
| C4 | ~35-40 | Aliphatic methylene. |
| C5 | ~25-30 | Aliphatic methine. |
| C6 (isobutyl CH₃) | ~22 | Equivalent methyls of isobutyl group. |
| C1' (N-(CH₃)₂) | ~45 | Equivalent methyls on nitrogen. |
| C1'' (CH₂-N) | ~60-65 | Methylene carbon attached to nitrogen. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.[13]
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (¹H) or the residual solvent peak (CDCl₃ at δ 77.16 ppm for ¹³C). Integrate ¹H signals and assign peaks based on chemical shift and multiplicity.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[14] For this molecule, the most prominent and diagnostic absorptions will be from the ketone's carbonyl (C=O) stretch and the amine's carbon-nitrogen (C-N) stretch.
Expected Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |
| ~1715 | C=O Stretch | Strong, Sharp | Characteristic of an aliphatic ketone.[15] |
| ~2960-2850 | C-H Stretch | Strong | Aliphatic C-H bonds. |
| ~1150-1250 | C-N Stretch | Medium | Tertiary amine C-N stretching.[16] |
| ~1465 & ~1375 | C-H Bend | Medium | Bending vibrations for CH₂ and CH₃ groups. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No specific preparation is needed for a liquid sample. Place one drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition:
-
Instrument: PerkinElmer Spectrum Two or Thermo Scientific Nicolet iS10 FTIR Spectrometer.[14]
-
Mode: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum. Identify and label the major peaks corresponding to the key functional groups.
Conclusion: Synthesizing the Evidence
The unambiguous structure elucidation of 3-((dimethylamino)methyl)-5-methylhexan-2-one is achieved by the synergistic interpretation of data from MS, NMR, and FTIR.
-
Mass Spectrometry confirms the molecular formula C₁₀H₂₁NO via a molecular ion at m/z 171 and reveals a characteristic fragmentation pattern dominated by an iminium ion at m/z 86.
-
NMR Spectroscopy provides a detailed map of the proton and carbon skeleton, confirming the connectivity of the isobutyl group, the acetyl group, and the dimethylaminomethyl moiety at the C3 position.
-
FTIR Spectroscopy offers definitive evidence for the presence of the key ketone (C=O stretch at ~1715 cm⁻¹) and tertiary amine (C-N stretch) functional groups.
When combined, these three orthogonal datasets provide a self-validating and conclusive structural assignment, meeting the rigorous standards required for pharmaceutical development and quality control.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Vulcanchem. (n.d.). 3-((Dimethylamino)methyl)-5-methylhexan-2-one - 91342-74-4. Vulcanchem.
- (2025). Syntheses, Spectral Characterization and Biological Elucidation of Some Mannich Bases. Asian Journal of Chemistry.
- BOC Sciences. (n.d.). CAS 91342-74-4 3-((Dimethylamino)methyl)-5-methylhexan-2-one. BOC Sciences.
- precisionFDA. (n.d.). 3-((DIMETHYLAMINO)METHYL)-5-METHYL-2-HEXANONE. precisionFDA.
- Talib, E. H. (2020). SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β β β β β- AMINOKETONE COMPOUNDS. ResearchGate.
- Wikipedia. (n.d.). Mannich base. Wikipedia.
- Cymit Química S.L. (n.d.). CAS 91342-74-4: 3-[(Dimethylamino)methyl]. Cymit Química S.L.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
- Google Patents. (n.d.). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone. Google Patents.
- ChemicalBook. (2025). 3-(N,N-Dimethylaminomethyl)-5-methyl-2-hexanone | 91342-74-4. ChemicalBook.
- White, D. E., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech.
- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts.
- Organic Chemistry Explained. (2023). Fragmentation in Mass Spectrometry. YouTube.
- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO.
- Thermo Fisher Scientific. (n.d.). Protein secondary structure elucidation using FTIR spectroscopy. Thermo Fisher Scientific.
Sources
- 1. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents [patents.google.com]
- 2. 3-(N,N-Dimethylaminomethyl)-5-methyl-2-hexanone | 91342-74-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Mannich base - Wikipedia [en.wikipedia.org]
- 5. 3-((Dimethylamino)methyl)-5-methylhexan-2-one (91342-74-4) for sale [vulcanchem.com]
- 6. GSRS [precision.fda.gov]
- 8. whitman.edu [whitman.edu]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 13. rsc.org [rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. instanano.com [instanano.com]
- 16. researchgate.net [researchgate.net]
